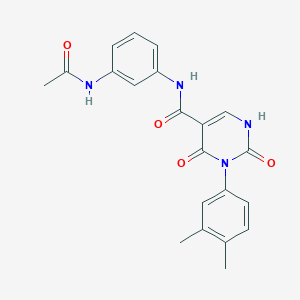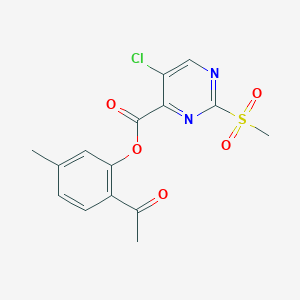
3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylphenyl and acetamidophenyl groups. Common reagents used in these reactions include:
Starting Materials: Appropriate precursors for the pyrimidine ring and the substituent groups.
Catalysts: Often, catalysts such as acids or bases are used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethylphenyl)-N-(3-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
What sets 3-(3,4-Dimethylphenyl)-N-(3-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H20N4O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c1-12-7-8-17(9-13(12)2)25-20(28)18(11-22-21(25)29)19(27)24-16-6-4-5-15(10-16)23-14(3)26/h4-11H,1-3H3,(H,22,29)(H,23,26)(H,24,27) |
Clave InChI |
HSQLDYQKQJIBKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11294448.png)
![4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11294455.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11294458.png)
![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11294471.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11294473.png)

![5-{[(3,4-dimethylphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294491.png)
![N-[4-(acetylamino)phenyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294495.png)
![Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11294502.png)
![2-(3,5-dimethylphenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294511.png)
![2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11294526.png)
![N-(4-bromophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294534.png)
![11-[4-(2-Methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11294537.png)
![2-(2-chlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11294539.png)
